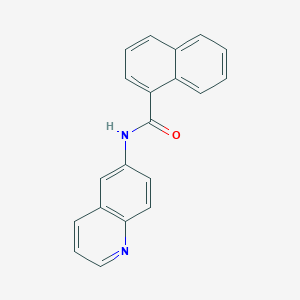

N-6-quinolinyl-1-naphthamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-quinolin-6-ylnaphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O/c23-20(18-9-3-6-14-5-1-2-8-17(14)18)22-16-10-11-19-15(13-16)7-4-12-21-19/h1-13H,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTWRAUVQHVUGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=C(C=C3)N=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 6 Quinolinyl 1 Naphthamide and Its Structural Analogues

Strategic Retrosynthetic Analysis for the N-6-quinolinyl-1-naphthamide Framework

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, the most evident disconnection is at the amide bond (C-N bond), as this is one of the most common and reliable bond-forming reactions in organic synthesis.

This primary disconnection yields two key synthons: a 6-aminoquinoline (B144246) moiety and a 1-naphthoyl group. These synthons correspond to the practical starting materials, 6-aminoquinoline and 1-naphthoic acid or its activated derivative (e.g., an acyl chloride or ester).

Further retrosynthetic analysis can be applied to the 6-aminoquinoline precursor itself. The quinoline (B57606) ring system can be disconnected via several classical cyclization strategies. For instance, applying a Skraup synthesis logic would lead back to p-aminophenol (or a related aniline (B41778) derivative), glycerol (B35011) , and an oxidizing agent. Alternatively, a Doebner-von Miller approach would deconstruct it into an aniline and an α,β-unsaturated carbonyl compound. wikipedia.org This hierarchical analysis allows chemists to design multiple synthetic pathways from simple starting materials.

Classical and Modern Approaches to Amide Bond Formation

The formation of the amide linkage between the quinoline and naphthyl moieties is the pivotal step in assembling the final molecule. This transformation is one of the most frequently performed reactions in chemistry, and a vast array of methods exists, ranging from traditional condensation reactions to modern energy-assisted protocols. unimi.itucl.ac.uk

The direct reaction between a carboxylic acid (1-naphthoic acid) and an amine (6-aminoquinoline) to form an amide requires high temperatures to eliminate a molecule of water, conditions which can be detrimental to complex substrates. luxembourg-bio.com Therefore, the carboxylic acid is typically activated to create a better leaving group, facilitating nucleophilic attack by the amine under milder conditions. researchgate.net This is achieved using a wide variety of coupling reagents, which are broadly classified into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. luxembourg-bio.comacs.org

Carbodiimide Reagents: Dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common examples. luxembourg-bio.compeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com The amine then attacks this intermediate to form the amide. EDC is often preferred in modern synthesis due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. peptide.com To increase efficiency and minimize side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt) are frequently used. nih.govthieme-connect.com

Phosphonium Reagents: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. luxembourg-bio.com PyAOP, another phosphonium salt, is particularly effective for coupling sterically hindered or complex amino acids. peptide.com

Uronium/Aminium Reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are among the most popular coupling reagents due to their high reactivity and rapid reaction times. peptide.comnih.gov They convert the carboxylic acid into an activated ester, which readily reacts with the amine. luxembourg-bio.com

| Reagent Class | Example (Abbreviation) | Key Features | Byproduct |

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble byproduct, good for aqueous extractions. peptide.com | Water-soluble urea |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Insoluble urea byproduct removed by filtration. luxembourg-bio.compeptide.com | Dicyclohexylurea (DCU) |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) | High efficiency, less allergenic than BOP. luxembourg-bio.com | Tripyrrolidinophosphine oxide |

| Uronium/Aminium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) | Very fast reaction rates, low racemization. nih.gov | Tetramethylurea |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. tandfonline.com For amide bond formation, microwave irradiation can significantly reduce reaction times from hours to mere minutes and often leads to higher yields compared to conventional heating. tandfonline.comnih.gov This technique can promote direct amidation between carboxylic acids and amines, sometimes even without a catalyst or in solvent-free conditions, which aligns with the principles of green chemistry. nih.govrsc.org The rapid and efficient heating provided by microwaves can overcome the activation energy barrier for the reaction more effectively than traditional methods. acs.org Protocols have been developed for the microwave-assisted synthesis of various amides, demonstrating broad applicability. thieme-connect.com

Quinoline Moiety Construction and Functionalization

The 6-aminoquinoline precursor is a critical building block for this compound. While this intermediate can be purchased, its synthesis from simpler aromatic amines is well-established through several classic named reactions that involve the formation of the quinoline ring system via cyclization. iipseries.orgresearchgate.net

The construction of the quinoline core is a cornerstone of heterocyclic chemistry, with several robust methods available. eurekaselect.com

Skraup Synthesis: This is one of the oldest and most famous methods for synthesizing quinolines. wikipedia.orgmerriam-webster.com It involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (traditionally nitrobenzene). wikipedia.orgnumberanalytics.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the aromatic quinoline ring. wordpress.comyoutube.com

Doebner-von Miller Reaction: This reaction is a modification of the Skraup synthesis and is considered more versatile. wikipedia.orgwikipedia.org It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgslideshare.net This method allows for the synthesis of a wider variety of substituted quinolines compared to the Skraup reaction. acs.org

Friedländer Synthesis: This method provides a direct route to substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde). wikipedia.orgjk-sci.com The reaction is typically catalyzed by acids or bases and proceeds via condensation followed by cyclodehydration. eurekaselect.comnih.gov It is valued for its operational simplicity and the ready availability of its starting materials. jk-sci.com

| Reaction Name | Precursor 1 | Precursor 2 | Key Conditions |

| Skraup Synthesis | Aniline | Glycerol | Concentrated H₂SO₄, oxidizing agent (e.g., nitrobenzene). wikipedia.orgnumberanalytics.com |

| Doebner-von Miller Reaction | Aniline | α,β-Unsaturated carbonyl compound | Acid catalyst (Lewis or Brønsted acid). wikipedia.org |

| Friedländer Synthesis | 2-Aminoaryl aldehyde or ketone | Compound with an α-methylene group | Acid or base catalyst. eurekaselect.comwikipedia.org |

Regioselective Functionalization of the Quinoline Nucleus

The quinoline scaffold is a privileged structure in medicinal chemistry, and developing methods for its selective functionalization is of paramount importance. For the synthesis of this compound, the key step is the introduction of a nitrogen-based functionality at the C-6 position. Traditional methods often lack regioselectivity, but modern C-H activation and directed metalation strategies have provided powerful solutions.

One of the most effective approaches for achieving regioselectivity involves the use of the quinoline N-oxide. The N-oxide group acts as a directing group, activating specific positions on the ring for functionalization. For instance, transition metal-catalyzed C-H activation of quinoline N-oxides can facilitate arylation, amination, or other substitutions at the C2 and C8 positions. While direct C-6 functionalization via this method is less common, the N-oxide can influence the electronic properties of the entire ring system, making subsequent electrophilic or nucleophilic substitution reactions more selective.

Metal-free cross-coupling reactions have also been developed for the functionalization of quinoline N-oxides with boronic acids, offering an operationally simple route to 2-substituted quinolines. More versatile methods involve direct metalation using specialized reagents. The use of magnesium- and zinc-based amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), allows for the direct and regioselective deprotonation of various positions on the quinoline ring, depending on the substitution pattern and reaction conditions. This approach provides access to functionalized quinolines that can be converted into the required 6-aminoquinoline precursor. For example, a combination of Br/Mg exchange reactions and direct magnesiations can lead to polyfunctionalized quinolines with high chemo- and regioselectivity.

| Methodology | Target Position(s) | Catalyst/Reagent Example | Key Features | Citations |

| C-H Activation (via N-Oxide) | C2, C8 | Pd(OAc)₂, Ru(II) complexes | N-oxide acts as a directing group, enabling selective functionalization. | |

| Metal-Free Cross-Coupling | C2 | Boronic Acids | Avoids transition metal catalysts, operationally simple. | |

| Directed Metalation | C2, C3, C4, C8 | TMPMgCl·LiCl, LDA | Base-controlled regioselectivity, high functional group tolerance. | |

| Halogenation | C5 | Trihaloisocyanuric acid | Metal-free, mild conditions for remote C-H halogenation. |

Ultimately, the synthesis of the 6-aminoquinoline moiety, the direct precursor for this compound, can be achieved through various established routes, including those starting from 5-bromocoumarin or through parallel liquid-phase synthesis strategies.

Naphthalene (B1677914) Moiety Construction and Functionalization

The naphthalene portion of the target molecule is derived from 1-naphthoic acid. The synthesis of analogues requires methodologies for both derivatizing the carboxylic acid and introducing substituents onto the aromatic rings.

To form the amide bond with 6-aminoquinoline, the carboxylic acid group of 1-naphthoic acid must be activated. This is a fundamental transformation in organic synthesis, and numerous reliable methods are available. The choice of method often depends on the scale of the reaction and the presence of other functional groups.

Common strategies include:

Acid Halide Formation: Conversion of the carboxylic acid to an acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), creates a highly reactive intermediate for amidation.

Active Ester Formation: The carboxylic acid can be converted into an active ester using coupling agents. This method is often preferred for its milder conditions. Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) are frequently used, often in combination with additives like N-hydroxysuccinimide (NHS) to form a more stable activated intermediate and suppress side reactions.

Mixed Anhydrides: Formation of a mixed anhydride, for example with isobutyl chloroformate, provides another route to an activated species suitable for reaction with amines.

For creating libraries of derivatives, fluorescent labeling reagents such as 9-anthryldiazomethane (B78999) (ADAM) or dansyl chloride can be used to derivatize carboxylic acids, although their primary use is for analytical detection rather than large-scale synthesis.

| Reagent Class | Example Reagent | Intermediate Formed | Typical Conditions | Citations |

| Halogenating Agents | Thionyl Chloride (SOCl₂) | Acid Chloride | Anhydrous, often neat or in organic solvent | |

| Carbodiimides | EDAC | O-acylisourea | Aqueous or organic solvent, often with additives (NHS) | |

| Alkylating Agents | p-Bromophenacyl Bromide | Phenacyl Ester | Organic solvent, often with a base and phase-transfer catalyst | |

| Silylating Agents | Tetramethylsilane (TMS) | Silyl Ester | Anhydrous, displaces active hydrogens |

Creating structural analogues of this compound involves introducing various substituents onto the naphthalene core. The regioselectivity of these additions is governed by the inherent reactivity of the naphthalene system and the directing effects of existing functional groups.

Directed ortho-metalation (DoM) is a particularly powerful strategy for achieving regioselective functionalization. By using a directing metalation group (DMG), such as an amide or carbamate, deprotonation with a strong base (e.g., sec-BuLi) occurs specifically at the ortho position. Trapping the resulting organolithium species with an electrophile allows for the precise installation of a wide range of substituents. For example, 1,8-naphthalene diamide (B1670390) can be selectively functionalized at the 2- and 7-positions using this approach.

Other methods include ruthenium-catalyzed C-H activation and double-alkyne annulation to construct multisubstituted 1-naphthoic acids from phthalic acids. Furthermore, biomimetic iron catalysts have been developed for the syn-dihydroxylation of naphthalenes, providing access to hydroxylated derivatives.

Catalytic Methodologies in this compound Synthesis

The key bond-forming step in the synthesis of this compound is the creation of the amide linkage between the quinoline and naphthalene moieties. Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern synthetic strategies for this purpose.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, making it ideally suited for the synthesis of this compound from 6-aminoquinoline and 1-naphthoyl chloride (or another activated derivative). This reaction has broad substrate scope and high functional group tolerance, replacing harsher classical methods. The catalytic cycle generally involves the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired aryl amine product. The choice of phosphine (B1218219) ligand is critical for the reaction's efficiency and can be tuned to accommodate different substrates.

The Suzuki-Miyaura coupling, another Nobel Prize-winning reaction, is primarily used to form carbon-carbon bonds between an organoboron compound and an organohalide. While not directly forming the amide bond, it represents a powerful method for synthesizing analogues where the quinoline and naphthalene rings are linked directly or through a different spacer. For instance, a Suzuki coupling could link a 6-bromoquinoline (B19933) with a naphthaleneboronic acid derivative. Nickel-catalyzed versions of the Suzuki coupling have also been developed for coupling naphthyl alcohols with boronic acids.

| Reaction | Bond Formed | Coupling Partners | Catalyst System Example | Citations |

| Buchwald-Hartwig Amination | C-N | Aryl Halide/Triflate + Amine | Pd(OAc)₂ + Phosphine Ligand | |

| Suzuki-Miyaura Coupling | C-C | Aryl Halide/Triflate + Boronic Acid/Ester | Pd(PPh₃)₄ or PdCl₂(dppf) |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aryl and heteroaryl systems

Organocatalysis and Biocatalysis in Amide Synthesis

The formation of the amide bond in this compound, which links the quinoline and naphthalene moieties, is a critical step in its synthesis. Both organocatalysis and biocatalysis have emerged as powerful, green alternatives to traditional chemical methods, which often require harsh conditions and stoichiometric coupling reagents.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For amide bond formation, various organocatalytic systems have been developed that could be applied to the synthesis of this compound from 1-naphthoic acid and 6-aminoquinoline. For instance, bicyclic guanidines have been reported as effective catalysts for the ring-opening aminolysis of non-strained lactones with poorly reactive aromatic amines to form N-aryl amides under mild conditions. nih.gov Another prominent strategy involves the use of N-heterocyclic carbenes (NHCs), which can activate carboxylic acids towards amidation. chemrxiv.org Research has demonstrated the NHC-catalyzed atroposelective synthesis of N-aryl phthalimides, showcasing a method that could potentially be adapted for the stereocontrolled synthesis of this compound analogues. chemrxiv.org Furthermore, chiral phosphoric acids, a cornerstone of Brønsted acid catalysis, have been successfully used to catalyze the atroposelective coupling of quinone esters and anilines, forming a direct C-N bond. nih.govdicp.ac.cn This approach is particularly relevant for constructing axially chiral diarylamines and related structures. nih.govdicp.ac.cn

Biocatalysis employs enzymes or whole-cell systems to perform chemical reactions with high selectivity and efficiency under mild, aqueous conditions. researchgate.netscispace.com The synthesis of amides via biocatalysis can be achieved through various enzymatic strategies. nih.gov Hydrolases, such as lipases, are widely used and can catalyze the aminolysis of esters or the direct amidation of carboxylic acids. nih.govnih.govbris.ac.uk For example, Lipase B from Candida antarctica (CAL-B) is a robust biocatalyst for amidation reactions in organic media. d-nb.info ATP-dependent enzymes, such as amide bond synthetases, offer another route, coupling the energy from ATP hydrolysis to form the amide bond, often via an acyl-adenylate intermediate. nih.gov These enzymatic methods provide a sustainable approach for producing N-acyl amino acids and other pharmaceutically relevant amides. nih.govrug.nl The application of these biocatalytic strategies could enable a greener synthesis of this compound.

Table 1: Overview of Catalytic Systems for Amide Synthesis

| Catalytic Strategy | Catalyst Type | Example Catalyst/Enzyme | General Reaction | Potential Application for Target | Ref |

|---|---|---|---|---|---|

| Organocatalysis | Brønsted Acid | Chiral Phosphoric Acid (CPA) | Atroposelective N-arylation | Synthesis of axially chiral this compound | nih.govdicp.ac.cn |

| Organocatalysis | Guanidine Base | Bicyclic Guanidine | Ring-opening aminolysis of lactones | Amidation using functionalized precursors | nih.gov |

| Organocatalysis | N-Heterocyclic Carbene | Triazolium pre-catalyst | Atroposelective amidation | Synthesis of N-aryl imides as analogues | chemrxiv.orgbeilstein-journals.org |

| Biocatalysis | Hydrolase | Lipase (e.g., CAL-B) | Ester aminolysis / Direct amidation | Direct coupling of 1-naphthoic acid and 6-aminoquinoline | bris.ac.ukd-nb.info |

| Biocatalysis | Ligase | Amide Bond Synthetase | ATP-dependent amidation | Direct coupling of 1-naphthoic acid and 6-aminoquinoline | nih.gov |

Stereoselective Synthetic Pathways for Chiral Analogues

The development of stereoselective pathways is crucial for accessing chiral analogues of this compound. Due to the biaryl nature of the molecule, rotation around the C-N amide bond can be restricted, leading to a form of axial chirality known as atropisomerism. acs.org The synthesis of single, stable atropisomers is a significant challenge in modern organic chemistry. beilstein-journals.org

Catalytic asymmetric synthesis provides the most efficient route to enantioenriched atropisomers. bohrium.comnih.gov These methods can be broadly categorized into the direct asymmetric construction of the stereogenic axis or the resolution of a racemic mixture.

Organocatalytic Atroposelective Synthesis: Chiral organocatalysts have been instrumental in the synthesis of C-N axially chiral compounds. mdpi.com Chiral phosphoric acids have been used to catalyze the direct C-N bond formation between anilines and quinones, affording N-aryl quinone atropisomers with high enantioselectivity. nih.govdicp.ac.cn Another powerful strategy is the desymmetrization of prochiral N-aryl maleimides using N-heterocyclic carbene (NHC) catalysis to yield axially chiral N-aryl succinimides. beilstein-journals.org Wang and co-workers developed an atroposelective heterocycloaddition between iminium-activated alkynals and aminoarylaldehydes, catalyzed by a chiral pyrrolidine (B122466) derivative, to form axially chiral 2-arylquinoline derivatives. beilstein-journals.org This methodology is highly relevant for constructing the chiral quinoline portion of potential analogues.

Biocatalytic Atroposelective Synthesis: Enzymes offer exquisite selectivity for synthesizing atropisomers. nih.govbris.ac.ukacs.org Strategies include kinetic resolution (KR), desymmetrization, and dynamic kinetic resolution (DKR). nih.govacs.org Lipases are particularly effective in the kinetic resolution of conformationally stable biaryl derivatives. nih.gov More advanced DKR strategies combine enzymatic resolution with in-situ racemization of the unwanted enantiomer. For instance, ketoreductases (KREDs) have been used in the highly enantioselective DKR of configurationally labile N-arylindole aldehydes, proceeding via atroposelective bioreduction of the carbonyl group. csic.es Such a strategy could be envisioned for a precursor to this compound bearing a suitable functional handle. The direct asymmetric coupling of two unsymmetrical partners is the most challenging yet appealing strategy; while common in natural product biosynthesis, the application of enzymes for such synthetic couplings is an area of active research. nih.govacs.org

Transition Metal-Catalyzed Synthesis: Asymmetric Suzuki-Miyaura coupling is a well-established method for creating axially chiral biaryls. nih.govnih.gov The use of palladium catalysts with chiral phosphine ligands, such as KenPhos, has enabled the efficient synthesis of axially chiral biaryl amides with high enantioselectivity. nih.gov This approach could be directly applied to the coupling of a 1-naphthylboronic acid derivative with a 6-haloquinoline derivative, followed by amidation, or by direct cross-coupling of a 1-naphthylboronic acid with a 6-halo-quinoline-amide precursor to forge the chiral axis.

Table 2: Selected Stereoselective Methods for Chiral Biaryl Amide Analogues

| Method | Catalyst / Ligand | Substrate Type | Product Type | Enantioselectivity (ee) | Ref |

|---|---|---|---|---|---|

| Organocatalytic Atroposelective N-Arylation | Chiral Phosphoric Acid (CPA) | Quinone esters and anilines | N-Aryl quinone atropisomers | Good to excellent | nih.govdicp.ac.cn |

| Organocatalytic Domino Reaction | Hayashi–Jørgensen Catalyst | Enals and nitro compounds | Axially chiral biaryls | High | beilstein-journals.org |

| Pd-Catalyzed Asymmetric Suzuki-Miyaura | Pd(OAc)₂ / KenPhos | o-halobenzamides and naphthylboronic acids | Axially chiral biaryl amides | 88–94% | nih.gov |

| Biocatalytic Dynamic Kinetic Resolution | Ketoreductase (KRED) | Configurationally labile N-arylindole aldehydes | Axially chiral N-arylindole aminoalcohols | up to 96% | csic.es |

| Organocatalytic C-N Bond Cleavage | Bifunctional Organocatalyst | N-sulfonyl biaryl lactams | Axially chiral biaryl amino acids | Excellent | bohrium.comcncb.ac.cn |

Comprehensive Structural Analysis of this compound Remains Elusive Due to Lack of Publicly Available Spectroscopic Data

The intended exploration of this compound's molecular architecture was to be centered on a multi-faceted spectroscopic approach. This would typically involve a detailed examination of its one-dimensional (¹H and ¹³C) and two-dimensional NMR data, which are crucial for establishing the precise connectivity and spatial arrangement of atoms within the molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in piecing together the intricate puzzle of a molecule's structure. nih.govuni.lu However, no specific chemical shifts, coupling constants, or correlation data for this compound could be retrieved.

Similarly, information regarding the solid-state NMR of this compound, which would offer insights into its polymorphic forms and supramolecular assemblies, remains uncharacterised in the public domain. Solid-state NMR is a powerful technique for studying the structure of crystalline and amorphous solids, providing details that are inaccessible through solution-state NMR. rsc.org

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. The characteristic vibrational frequencies of the amide linkage, the quinoline, and the naphthalene moieties would provide clear evidence for the compound's composition. Regrettably, no IR or Raman spectra specific to this compound have been reported in the searched scientific databases.

Furthermore, mass spectrometry, a cornerstone for determining molecular mass and fragmentation patterns, yielded no specific data for this compound. High-Resolution Mass Spectrometry (HRMS) is particularly vital for confirming the elemental composition of a molecule with high accuracy. While general principles of mass spectrometry of quinoline derivatives have been studied, the specific mass spectrum and fragmentation analysis of this compound are absent from the available literature.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful tool for deducing the structural formula of a compound by analyzing the fragmentation patterns of its molecular ion. In a typical MS/MS experiment, the parent ion of N-6-quinolinyl-1-naphthamide would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap to the molecule's constituent parts.

The fragmentation of this compound is expected to follow characteristic pathways for amides and aromatic systems. A primary and highly probable fragmentation event is the cleavage of the amide bond (N-CO), which is a common pathway for amides under mass spectrometric analysis. nih.govrsc.org This would lead to the formation of two principal fragment ions: the naphthoyl cation and the 6-aminoquinoline (B144246) radical cation, or their protonated equivalents.

Further fragmentation of the naphthoyl cation could involve the loss of a carbonyl group (CO) to yield a naphthyl cation. The 6-aminoquinoline fragment could also undergo further fragmentation, characteristic of the quinoline (B57606) ring system. Studies on related N-(naphthoyl) dipeptide esters have shown that sequence-specific ions can be observed, suggesting that detailed structural information can be obtained from the fragmentation pattern. nih.gov

A plausible fragmentation pathway for this compound is outlined in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Fragment Structure |

| [M+H]⁺ | [C₁₁H₇O]⁺ | C₉H₇N₂ | Naphthoyl cation |

| [M+H]⁺ | [C₉H₈N₂]⁺˙ | C₁₁H₆O | 6-Aminoquinoline radical cation |

| [C₁₁H₇O]⁺ | [C₁₀H₇]⁺ | CO | Naphthyl cation |

This table is a representation of potential fragmentation patterns and the m/z values are illustrative.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Once a suitable crystal is obtained and subjected to X-ray diffraction, the resulting diffraction pattern can be used to construct an electron density map, from which the positions of the individual atoms can be determined. This would reveal the planar nature of the naphthalene (B1677914) and quinoline ring systems and the geometry of the amide linkage. Furthermore, X-ray crystallography can unambiguously determine the absolute stereochemistry of a chiral compound. nih.gov While this compound itself is not classically chiral, it possesses the potential for atropisomerism, where rotation around the single bond connecting the naphthyl and quinolinyl moieties is restricted, leading to non-superimposable mirror images. The synthesis of quinoline-naphthalene atropisomers has been reported, highlighting the possibility of this type of chirality in such systems. nih.govresearchgate.net

A representative table of crystallographic data that could be obtained for this compound is provided below.

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1978.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.35 |

| R-factor (%) | 4.5 |

This table contains hypothetical data for illustrative purposes.

Chiroptical Spectroscopy for Chiral Compounds (e.g., Circular Dichroism)

Should this compound exist as stable atropisomers, chiroptical spectroscopy, particularly circular dichroism (CD), would be an indispensable tool for their characterization. elsevierpure.comrsc.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other.

The CD spectrum of a chiral this compound atropisomer would be expected to show distinct Cotton effects in the UV-visible region, corresponding to the electronic transitions of the naphthalene and quinoline chromophores. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the atropisomer. The study of chiral amides using CD spectroscopy is a well-established field, and the technique can provide valuable information about the conformation and stereochemistry of these molecules. elsevierpure.comnih.gov Protocols have even been developed for the rapid determination of enantiomeric excess and absolute configuration of chiral primary amines using CD, highlighting the power of this technique. nih.gov

Automated and Integrated Spectroscopic Data Analysis for Structure Elucidation

The structural elucidation of a novel or complex compound like this compound can be significantly streamlined and enhanced through the use of automated and integrated spectroscopic data analysis platforms. These systems combine data from various spectroscopic techniques, such as NMR, MS, and IR, to generate and rank potential structures consistent with all the available evidence.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods, grounded in quantum mechanics, can predict molecular geometry, electronic distribution, and chemical reactivity, offering a lens into the behavior of N-6-quinolinyl-1-naphthamide.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT would be employed to determine its most stable three-dimensional conformation through geometry optimization. This process minimizes the energy of the molecule with respect to the positions of its atoms, yielding precise information on bond lengths, bond angles, and dihedral angles. Studies on related quinoline (B57606) derivatives have successfully utilized DFT methods, such as B3LYP with a 6-31+G(d,p) basis set, to achieve optimized structures that provide insights into their stability. nih.gov

Once the geometry is optimized, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's behavior in chemical reactions and its interactions with other molecules. While specific data for this compound is not available in the cited literature, a representative set of calculable electronic properties for a molecule of this nature is presented in the table below.

| Electronic Property | Representative Value | Significance |

| Total Dipole Moment | ~2.5 - 4.5 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Quadrupole Moment | Varies | Describes the non-uniform distribution of charge beyond the dipole moment. |

| Polarizability | ~300 - 400 a.u. | Measures the deformability of the electron cloud in an electric field, related to intermolecular forces. |

| Ionization Potential | ~7.0 - 8.0 eV | The energy required to remove an electron, indicating the molecule's propensity to be oxidized. |

| Electron Affinity | ~1.5 - 2.5 eV | The energy released when an electron is added, indicating the molecule's propensity to be reduced. |

This table presents typical values that might be obtained for a molecule with the structural characteristics of this compound based on general knowledge and data for similar compounds. These are not experimentally verified values for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, FMO analysis would reveal the distribution of these orbitals across the quinoline and naphthamide moieties, indicating the most probable sites for nucleophilic and electrophilic attack. Computational studies on other aromatic systems have shown that the HOMO-LUMO gap can be a predictor of various molecular properties. researchgate.net

| FMO Parameter | Representative Value | Significance |

| EHOMO | ~(-5.5) - (-6.5) eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| ELUMO | ~(-1.5) - (-2.5) eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ~3.5 - 4.5 eV | Energy difference between HOMO and LUMO; a smaller gap implies higher reactivity and lower kinetic stability. researchgate.net |

This table provides illustrative values for FMO parameters based on calculations for analogous aromatic amide structures. These are not specific calculated values for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov An MD simulation for this compound would provide a detailed picture of its conformational landscape and flexibility in a simulated environment, such as in a solvent or interacting with a biological membrane.

The simulation would track the trajectory of each atom in the molecule, governed by a force field that approximates the potential energy of the system. Key parameters derived from MD simulations include the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg). RMSD measures the average deviation of the protein's backbone atoms from a reference structure over the course of the simulation, indicating structural stability. The Radius of Gyration provides a measure of the molecule's compactness. Analysis of these trajectories can reveal the accessible conformations of the molecule, the flexibility of different regions (e.g., the rotational freedom around the amide bond), and the formation of intramolecular hydrogen bonds. This information is invaluable for understanding how the molecule might adapt its shape to fit into a binding site of a protein.

| MD Simulation Parameter | Description | Significance for this compound |

| Root Mean Square Deviation (RMSD) | Measures the average change in atomic positions from a reference structure. | Low RMSD values would suggest a relatively rigid and stable conformation. High fluctuations might indicate flexible regions. |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | A stable Rg value over time suggests that the molecule maintains a consistent overall shape. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Changes in SASA can indicate conformational changes that expose or bury different parts of the molecule. |

Docking and Molecular Interaction Studies with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies would be instrumental in identifying potential biological targets and elucidating the molecular basis of its interaction with enzymes or receptors.

Ligand-Protein Interaction Profiling at a Molecular Level

In a molecular docking simulation, the this compound molecule would be placed in the binding site of a target protein. The algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, scoring each based on a set of energy functions. The result is a predicted binding mode that shows the specific interactions between the ligand and the protein's amino acid residues.

These interactions can include:

Hydrogen bonds: with backbone or side-chain atoms of the protein.

Hydrophobic interactions: between the aromatic rings of the ligand and nonpolar residues of the protein.

Pi-pi stacking: between the aromatic systems of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Profiling these interactions is crucial for understanding the specificity and strength of the binding. Tools that analyze protein-ligand interactions can provide detailed 2D and 3D visualizations of these contacts. nih.gov

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of computational chemistry, aiming to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. These models are built upon the principle that the chemical structure, as encoded by molecular descriptors, dictates the physical, chemical, and biological properties of a compound.

For this compound, a QSPR study would involve the calculation of a wide array of molecular descriptors. These descriptors can be categorized into several classes:

Topological descriptors: These describe the atomic connectivity within the molecule, such as the Wiener index and Kier & Hall molecular connectivity indices.

Geometrical descriptors: These are derived from the 3D coordinates of the atoms and include parameters like molecular surface area and volume.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and encompass properties such as dipole moment, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential.

Once calculated, these descriptors would be used as independent variables in a statistical analysis, such as multiple linear regression or machine learning algorithms, to build a predictive model for a specific property of interest. Such properties could include solubility, melting point, or chromatographic retention time. However, a review of current scientific literature indicates a lack of specific QSPR studies focused solely on this compound. While QSPR models for broader classes of quinoline and naphthalene (B1677914) derivatives exist, dedicated research on this particular compound is not presently available.

Mechanistic Predictions via Computational Pathways

Computational chemistry offers powerful tools to investigate reaction mechanisms at a molecular level, providing insights that are often difficult to obtain through experimental means alone. Techniques such as Density Functional Theory (DFT) and ab initio methods can be employed to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies.

For this compound, computational studies could be instrumental in predicting its synthetic pathways and potential degradation mechanisms. For instance, the amidation reaction between 1-naphthoyl chloride and 6-aminoquinoline (B144246) to form this compound could be modeled to understand its energetic profile. Such a study would involve:

Geometry Optimization: The 3D structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to characterize the nature of the stationary points on the potential energy surface. Reactants and products will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be used to confirm that a given transition state connects the intended reactants and products.

While these computational approaches are well-established, specific mechanistic predictions and detailed computational pathway analyses for the synthesis or degradation of this compound have not been reported in the peer-reviewed literature. The application of these computational methods would be a novel area of research for this compound.

Mechanistic Investigations of Chemical Reactions and Molecular Interactions

Elucidation of Synthetic Reaction Mechanisms

The formation of the amide bond in N-6-quinolinyl-1-naphthamide and potential post-synthetic modifications, such as C-H functionalization, are complex processes. Mechanistic studies, including kinetic isotope effect (KIE) analysis, the identification of reaction intermediates, and the exploration of catalytic pathways, provide critical insights into these transformations.

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step and transition state structure of a reaction by comparing the rates of reactions with light and heavy isotopes at a specific atomic position. wikipedia.org While direct KIE studies on the synthesis of this compound are not extensively reported, analogous studies on amide bond formation and C-H activation of quinoline (B57606) derivatives offer valuable insights.

In amide synthesis, secondary KIEs are particularly informative. For instance, a normal secondary KIE (kH/kD > 1) at the serine α-carbon during certain peptidyl-prolyl isomerase reactions suggests no rehybridization from sp2 to sp3 at the carbonyl carbon in the rate-determining step, which argues against a direct nucleophilic addition mechanism. acs.org Conversely, an inverse secondary KIE (kH/kD < 1) at the prolyl nitrogen indicates a change in hybridization from sp2 to sp3, supporting the formation of a twisted amide transition state. acs.org In the context of this compound synthesis from 1-naphthoyl chloride and 6-aminoquinoline (B144246), a small inverse KIE might be expected if the nucleophilic attack of the amine is rate-limiting, reflecting the change in hybridization of the amine nitrogen.

Solvent KIEs can also elucidate the role of proton transfer in the reaction mechanism. A solvent KIE value close to unity, as observed in some peptidyl-prolyl isomerase-catalyzed reactions (kH₂O/kD₂O ≈ 0.92), indicates that proton transfer is not involved in the rate-determining step. acs.org For the synthesis of this compound, a significant solvent KIE would suggest the involvement of the solvent in proton shuttling during the formation or breakdown of the tetrahedral intermediate.

Deuterium KIEs have also been instrumental in understanding protein folding, where they can reveal the extent of hydrogen bond formation in the transition state. nih.gov While not a synthetic reaction, this highlights the sensitivity of KIEs to changes in bonding and structure.

Table 1: Representative Kinetic Isotope Effects in Related Reactions

| Reaction Type | Labeled Position | KIE (kH/kD) | Mechanistic Implication | Reference |

| Peptidyl-Prolyl Isomerization | Serine α-C | 1.6 ± 0.2 | No sp2 to sp3 rehybridization at carbonyl C in RDS | acs.org |

| Peptidyl-Prolyl Isomerization | Proline ring | 0.86 ± 0.08 | sp2 to sp3 rehybridization at prolyl N in RDS | acs.org |

| Amide C-N Bond Rotation | - | Varies | Provides insight into the transition state of rotation | acs.org |

| C-H Olefination of Arenes | Aromatic C-H | Large | C-H activation is the rate-determining step | nih.gov |

This table presents data from analogous systems to infer potential mechanistic details for this compound.

The synthesis of this compound, typically via the coupling of a 1-naphthoic acid derivative and 6-aminoquinoline, proceeds through various reactive intermediates. The most common method involves the activation of the carboxylic acid. hepatochem.com This activation can be achieved by converting the carboxylic acid to an acyl chloride, anhydride, or an active ester. hepatochem.comfishersci.co.uk The subsequent reaction with the amine proceeds through a tetrahedral intermediate.

In modern amide synthesis, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. fishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.co.uk Additives such as N-hydroxybenzotriazole (HOBt) can be used to trap this intermediate, forming an activated ester that is less prone to side reactions and racemization. nih.gov

In the context of potential C-H functionalization of the quinoline or naphthalene (B1677914) rings of this compound, mechanistic studies on related systems have identified organometallic intermediates. For example, in palladium-catalyzed C-H olefination, palladium complexes bearing the substrate and ligand have been identified as resting states, suggesting that the C-H activation step is rate-determining. nih.gov Similarly, in copper-catalyzed C-H activation of quinolines, aryl-Cu(II) complexes are proposed as key intermediates. nus.edu.sg

Table 2: Common Intermediates in Amide Synthesis and C-H Activation

| Reaction Type | Key Intermediate(s) | Method of Generation/Observation | Reference |

| Amide Synthesis (from Acyl Chloride) | Tetrahedral Intermediate | Inferred from kinetic and stereochemical studies | libretexts.org |

| Amide Synthesis (Carbodiimide) | O-acylisourea | Reaction of carboxylic acid with carbodiimide | fishersci.co.uk |

| Amide Synthesis (with HOBt) | Activated Ester | Trapping of O-acylisourea with HOBt | nih.gov |

| Pd-catalyzed C-H Olefination | Pd(II) complex with S,O-ligand | NMR spectroscopy | nih.gov |

| Cu-catalyzed C-H Activation | Aryl-Cu(II) complex | Proposed based on reaction outcomes and DFT | nus.edu.sg |

This table summarizes key intermediates from analogous reactions relevant to the synthesis and functionalization of this compound.

While not specifically documented for this compound, autocatalytic pathways and aggregation effects are known to influence the rates and outcomes of metal-catalyzed reactions, particularly C-H activation. In some palladium-catalyzed C-N bond forming reactions, the formation of dimeric or aggregated palladium species, such as Pd(Xantphos)₂, has been observed to affect catalyst activity. mit.edu These aggregates can act as catalyst reservoirs or, in some cases, less active catalytic species, leading to complex kinetic profiles. mit.edu

In the context of C-H metalation of the quinoline or naphthalene moieties of this compound, the product itself could potentially coordinate to the metal center, leading to product inhibition or, in some cases, autocatalysis if the product-metal complex is a more active catalyst. The presence of multiple coordinating sites (the quinoline nitrogen and the amide oxygen) could facilitate the formation of such species.

Furthermore, the synergistic effect between the quinoline nitrogen and the amide group has been noted in the remote sulfonylation of quinoline derivatives, suggesting that the bidentate nature of such substrates can play a crucial role in the catalytic cycle. nus.edu.sg This cooperative effect could lead to non-linear kinetic behavior indicative of more complex catalytic pathways.

Mechanistic Studies of Molecular Recognition Events

The quinoline and naphthamide moieties of this compound provide multiple sites for non-covalent interactions and metal chelation, making it a candidate for applications in supramolecular chemistry and sensing.

Non-covalent interactions are crucial in determining the three-dimensional structure and intermolecular associations of molecules like this compound. wikipedia.org The amide linkage provides a hydrogen bond donor (N-H) and acceptor (C=O), which can participate in intramolecular hydrogen bonding or intermolecular associations, leading to the formation of dimers or larger aggregates. nih.gov

The planar aromatic systems of the quinoline and naphthalene rings are prone to π-π stacking interactions. chemstartech.com These interactions are significant in the solid-state packing of aromatic molecules and can also influence their behavior in solution. In related systems, such as organic-inorganic hybrid compounds derived from amino amides, π-π stacking has been shown to be influenced by the presence of other interactions, such as hydrogen bonds. uaeh.edu.mx

Furthermore, the quinoline nitrogen can act as a hydrogen bond acceptor. In complexes of N-allylmethylamine with water, a dominant N···H-O hydrogen bond is observed, highlighting the ability of amine nitrogens to engage in such interactions. researchgate.net For this compound, the quinoline nitrogen could similarly interact with protic solvents or other hydrogen bond donors.

Table 3: Potential Non-covalent Interactions in this compound

| Interaction Type | Donor/Acceptor Sites in this compound | Potential Consequences |

| Hydrogen Bonding | Amide N-H (donor), Amide C=O (acceptor), Quinoline N (acceptor) | Formation of dimers, supramolecular assemblies, specific solvent interactions |

| π-π Stacking | Naphthalene ring, Quinoline ring | Crystal packing, aggregation in solution, interaction with other aromatic systems |

| van der Waals Forces | Entire molecule | General intermolecular attraction, influences physical properties |

This table outlines the likely non-covalent interactions for this compound based on its structural components.

The quinoline moiety is a well-known chelating agent for a variety of metal ions. researchgate.nettandfonline.comnih.gov The nitrogen atom of the quinoline ring, in conjunction with a suitably positioned donor atom, can form stable chelate rings with metal ions. In this compound, the amide oxygen could potentially act as a second donor atom, allowing for chelation of a metal ion between the quinoline nitrogen and the amide oxygen.

Studies on 8-hydroxyquinoline (B1678124) have shown that it is a potent metal chelator, with the nitrogen and the hydroxyl oxygen forming a stable five-membered chelate ring with metal ions. tandfonline.comnih.gov While the geometry in this compound would lead to a larger and likely less stable chelate ring, the principle of bidentate coordination involving the quinoline nitrogen is well-established.

The coordination of metal ions to quinoline derivatives can be complex, with the potential for the formation of various isomeric complexes. For instance, in alkyne-containing di(quinolin-8-yl) ligands, both nitrogen atoms and the alkyne moiety can coordinate to a silver(I) ion. nih.gov For this compound, the specific coordination mode would depend on the metal ion, the solvent, and the presence of other coordinating ligands. The mechanism of chelation would involve the stepwise displacement of solvent molecules from the metal's coordination sphere by the donor atoms of the ligand.

Subject: Generate English Article focusing solely on the chemical Compound “this compound”

Following a comprehensive search for scientific literature on the chemical compound "this compound," it has been determined that there is no available research data pertaining to its mechanistic investigations, including molecular interactions with biological targets, enzyme inhibition mechanisms, receptor binding properties, or its photophysical and photochemical characteristics.

Therefore, it is not possible to provide an article on "this compound" that adheres to the requested outline and content requirements. The absence of published studies on this specific compound prevents a scientifically accurate discussion of the topics outlined.

Structure Activity Relationship Sar Principles and Design Strategies

Correlating Structural Modifications with In Vitro Molecular Activity

The biological activity of a molecule is intricately linked to its three-dimensional structure and its ability to interact with a specific biological target. For N-6-quinolinyl-1-naphthamide derivatives, understanding how modifications to their chemical framework influence molecular recognition is paramount for optimizing their desired effects.

The introduction of various substituents onto the quinoline (B57606) and naphthamide rings can profoundly alter the electronic and steric properties of the parent molecule, thereby influencing its interaction with a biological target. While direct research on this compound is limited, principles derived from related structures provide valuable insights.

For instance, in the broader class of quinoline derivatives, substituents at the C-6 position have been shown to be crucial for modulating activity. Studies on quinoline-containing compounds have demonstrated that the nature of the substituent at this position can significantly impact biological outcomes, such as anticancer activity. It has been observed that the presence of groups like aminoacrylamides at the C-6 position of the quinoline ring can be important for optimal activity. mdpi.com

Similarly, modifications to the naphthamide scaffold are known to affect molecular interactions. The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can alter the charge distribution across the aromatic system, which is critical for interactions such as pi-pi stacking and hydrogen bonding with target proteins. The position of these substituents is also a key determinant of activity, as it dictates the spatial orientation of interacting groups.

The quinoline scaffold is a versatile heterocyclic system found in numerous natural and synthetic compounds with a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties. Its aromatic nature allows for various intermolecular interactions, and the nitrogen atom can act as a hydrogen bond acceptor, a key feature in molecular recognition. The fusion of a benzene (B151609) and a pyridine (B92270) ring provides a rigid and planar structure that can effectively fit into the binding sites of various enzymes and receptors.

The naphthamide scaffold , derived from naphthalene (B1677914), offers an extended aromatic system that can engage in significant van der Waals and pi-pi stacking interactions with biological targets. The amide linker is a critical component, providing a hydrogen bond donor (N-H) and acceptor (C=O) group, which are fundamental for specific and strong binding to protein targets. The planarity and rigidity of the naphthalene ring system also contribute to the conformational stability of the molecule. The combination of the quinoline and naphthalene rings through an amide linkage, as seen in quinoline- and naphthalene-incorporated hydrazineylidene–propenamide analogues, has been shown to enhance biological activity in certain contexts. mdpi.com

Rational Design Principles for this compound Derivatives

The development of new and improved derivatives of this compound relies on rational design strategies that leverage our understanding of SAR to introduce targeted modifications.

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties. kit.edumdpi.com For this compound, several bioisosteric replacements can be envisioned to fine-tune its activity.

The amide linker itself can be a target for bioisosteric replacement. For example, replacing the amide with a sulfonamide has been a successful strategy in other classes of compounds to improve metabolic stability and alter binding modes. nih.gov Other potential bioisosteres for the amide bond include reversed amides, esters, or various five-membered heterocyclic rings that can mimic the hydrogen bonding pattern and spatial orientation of the original amide group.

Substituents on both the quinoline and naphthamide rings are also amenable to bioisosteric replacement. For example, a hydroxyl group could be replaced by a thiol or an amino group to probe for different hydrogen bonding interactions. A methyl group could be substituted with a chlorine atom or a trifluoromethyl group to alter both steric bulk and electronic properties. The strategic application of bioisosterism can lead to the discovery of derivatives with improved pharmacological profiles.

Below is an interactive table showcasing common bioisosteric replacements that could be considered in the design of novel this compound derivatives.

| Original Group | Potential Bioisosteric Replacement(s) | Rationale |

| Amide (-CONH-) | Sulfonamide (-SO₂NH-), Reversed Amide (-NHCO-), Ester (-COO-) | Alter H-bonding, improve metabolic stability |

| Hydroxyl (-OH) | Thiol (-SH), Amino (-NH₂), Fluorine (-F) | Modify H-bonding capacity and electronics |

| Methyl (-CH₃) | Chlorine (-Cl), Trifluoromethyl (-CF₃), Ethyl (-CH₂CH₃) | Modulate lipophilicity, steric bulk, and electronics |

| Phenyl Ring | Pyridyl, Thienyl, or other Heteroaromatic Rings | Introduce new interaction points, alter solubility |

The flexibility of a molecule can be both an advantage and a disadvantage. While some degree of flexibility is necessary for a molecule to adopt the optimal conformation for binding, excessive flexibility can lead to a loss of entropy upon binding, reducing affinity. The design of conformationally restricted analogues, or "conformational locks," aims to pre-organize the molecule into its bioactive conformation.

For this compound, the primary source of conformational flexibility is the rotation around the single bonds of the amide linker. To restrict this rotation, one could introduce cyclic structures that bridge the quinoline and naphthamide moieties. For example, creating a lactam by forming a covalent bond between a substituent on the quinoline ring and a position on the naphthamide ring would severely limit conformational freedom. Another approach could involve introducing bulky substituents adjacent to the amide bond, which would sterically hinder free rotation. By locking the molecule into a more rigid conformation, it may be possible to enhance binding affinity and selectivity for the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

While no specific QSAR models for this compound have been reported in the public literature, the principles of QSAR can be readily applied to this class of compounds. A typical QSAR study would involve:

Data Set Collection: A series of this compound analogues with their corresponding in vitro biological activity data (e.g., IC₅₀ or Kᵢ values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest and Support Vector Machines would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

QSAR studies on related quinoline and naphthoquinone derivatives have highlighted the importance of descriptors such as lipophilicity (logP), molecular refractivity, and various energetic and 3D-MoRSE descriptors in determining their biological activity. nih.govnih.gov A well-validated QSAR model for this compound derivatives could provide valuable predictive insights into how different substituents and structural modifications would impact their activity, thus guiding the design of more potent and selective compounds.

Fragment-Based Design Approaches Applied to the Naphthamide-Quinoline System

Fragment-Based Drug Discovery (FBDD) has emerged as a potent and efficient strategy in medicinal chemistry for the identification of lead compounds. wikipedia.org Unlike traditional high-throughput screening (HTS) which screens large libraries of complex molecules, FBDD identifies low-molecular-weight fragments (typically < 300 Da) that bind weakly but efficiently to a biological target. frontiersin.orgnih.gov These initial fragment hits serve as starting points for building more potent, drug-like molecules through strategies such as fragment growing, linking, or merging. pharmafeatures.comacs.org The core advantage of FBDD lies in its ability to explore chemical space more effectively and generate leads with superior physicochemical properties, as the ligand efficiency of smaller fragments is often higher than that of larger molecules. nih.gov

In the context of the this compound scaffold, a fragment-based approach can be envisioned as the identification and subsequent combination of two key molecular fragments: a quinoline moiety and a naphthamide moiety. Through sensitive biophysical screening techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Surface Plasmon Resonance (SPR), researchers can identify fragments that bind to adjacent or overlapping sites on a target protein. pharmafeatures.comacs.org

For instance, a screening campaign might identify a simple quinoline derivative as a binder to one sub-pocket of the target's active site, while a naphthamide fragment is found to bind to a neighboring sub-pocket. The determination of their binding modes, often through X-ray crystallography, provides the structural blueprint for designing a single, more potent molecule that incorporates the key interacting features of both fragments. frontiersin.org This "fragment linking" strategy aims to produce a larger compound, such as this compound, that can simultaneously occupy both binding sites, leading to a significant enhancement in binding affinity and potency due to an additive or even synergistic effect.

The hypothetical progression from initial fragments to a linked, more potent compound is illustrated in the table below. This demonstrates the core principle of FBDD: starting with weak-affinity fragments and rationally building them into a high-affinity lead compound.

Due to a lack of specific and detailed research findings on the chemical compound “this compound” in the public domain and scientific literature, a comprehensive article that strictly adheres to the provided outline cannot be generated at this time. Extensive searches have not yielded sufficient information regarding its specific applications in chemical biology, analytical chemistry, coordination chemistry, or supramolecular assembly as requested.

The available information often pertains to related but structurally distinct quinoline and naphthamide derivatives, and discussing these would fall outside the explicit scope of the user's request to focus solely on “this compound”. To maintain scientific accuracy and adhere to the provided instructions, the generation of the article is not possible without adequate, specific data on the target compound.

Applications in Chemical Biology and Analytical Chemistry

Supramolecular Assembly and Host-Guest Chemistry

Self-Assembly Strategies in Solution and Solid State

While specific research on the self-assembly of N-6-quinolinyl-1-naphthamide is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest a strong propensity for organized aggregation in both solution and the solid state. The planar quinoline (B57606) and naphthalene (B1677914) rings can facilitate π-π stacking interactions, a common driving force for the self-assembly of aromatic molecules. In solution, these interactions can lead to the formation of ordered oligomers or larger aggregates, depending on the solvent and concentration. In the solid state, these interactions are expected to play a crucial role in the crystal packing, leading to well-defined layered or columnar structures. The amide linkage provides a site for hydrogen bonding, which would further direct the assembly process into predictable patterns.

Non-Covalent Interactions in Supramolecular Architectures

The formation of supramolecular architectures involving this compound would be governed by a combination of non-covalent interactions. The key interactions are predicted to be:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the nitrogen atom in the quinoline ring can act as hydrogen bond acceptors. These interactions can lead to the formation of one-dimensional chains or two-dimensional sheets.

The interplay of these forces would dictate the final, three-dimensional structure of the supramolecular assembly formed by this compound.

Analytical Chemistry Applications

The structural features of this compound also suggest its potential utility in analytical chemistry.

Derivatization Reagents for Enhanced Detection

Derivatization is a technique used in analytical chemistry to convert a molecule of interest into a related compound (a derivative) that has properties more suitable for a particular analytical method. This compound contains a reactive site (the amide nitrogen, following deprotonation, or a functionalized precursor) that could potentially be used to tag analytes that are otherwise difficult to detect. For instance, the quinoline or naphthalene moiety can act as a fluorophore or a chromophore. By attaching this compound to a target molecule, the resulting derivative would gain a fluorescent or UV-visible signal, allowing for more sensitive detection by techniques such as high-performance liquid chromatography (HPLC) with fluorescence or UV detection.

Table 1: Potential Derivatization Applications

| Analyte Functional Group | Potential Reaction Site on Derivatizing Agent | Enhanced Detection Method |

|---|---|---|

| Carboxylic Acid | Amine precursor to this compound | Fluorescence, UV-Vis |

| Amine | Activated this compound | Fluorescence, UV-Vis |

Chromatographic Separation Enhancements

In chromatography, the separation of components in a mixture is based on their differential distribution between a stationary phase and a mobile phase. The aromatic nature of this compound allows it to participate in π-π interactions with specific types of stationary phases, such as those containing phenyl or pyrenyl groups. This property can be exploited in several ways:

As a Stationary Phase Component: A polymer or silica (B1680970) support functionalized with this compound could serve as a stationary phase for the separation of aromatic analytes through selective π-π stacking interactions.

As a Mobile Phase Additive: In some chromatographic techniques, adding a compound like this compound to the mobile phase can enhance the separation of certain analytes by forming temporary associates with them, thereby altering their retention behavior.

Table 2: Potential Chromatographic Applications

| Chromatographic Role | Interacting Analytes | Principle of Separation |

|---|---|---|

| Stationary Phase | Polycyclic Aromatic Hydrocarbons (PAHs) | π-π stacking |

Future Research Directions and Unexplored Avenues

Integration with Advanced Machine Learning and AI in Chemical Discovery

The synergy between machine learning (ML) and chemical discovery is poised to revolutionize how new molecules are designed and optimized. nih.gov For a compound like N-6-quinolinyl-1-naphthamide, integrating advanced computational tools could dramatically accelerate the exploration of its chemical space and potential applications.

Future research should focus on developing sophisticated ML models to predict the properties of this compound derivatives. nih.gov By creating large, curated datasets of related structures and their quantum-mechanically calculated properties, researchers can train quantum machine learning (QML) algorithms. nih.gov These models can then rapidly predict key attributes such as binding affinities to various biological targets, electronic properties, and solubility, saving significant time and resources compared to traditional experimental screening. youtube.com

| AI/ML Application Area | Projected Outcome for this compound | Relevant Techniques |

| Property Prediction | Rapidly estimate physicochemical and biological properties of derivatives. youtube.com | Quantum Machine Learning (QML), Artificial Neural Networks nih.govresearchgate.net |

| Virtual Screening | Identify potential biological targets and high-affinity binders from large databases. chemdiv.com | Docking combined with QSAR models, Bayesian classifiers researchgate.netchemdiv.com |

| SAR Optimization | Guide synthetic efforts by predicting the effects of structural modifications. | Evolutionary Algorithms, Generative Models youtube.com |

| Pathway Discovery | Uncover reaction mechanisms and transformation pathways from experimental data. arxiv.org | Rotationally-Invariant Variational Autoencoders (rVAE) arxiv.org |

Exploration of Novel Synthetic Routes and Green Chemistry Principles

While classic synthetic methods for quinolines like the Skraup or Friedlander synthesis exist, they often require harsh conditions and generate significant waste. researchgate.net A key future direction is the development of novel, sustainable synthetic strategies for this compound that adhere to the principles of green chemistry. thepharmajournal.com

Research should focus on minimizing the use of hazardous reagents and solvents, reducing reaction steps, and improving atom economy. thepharmajournal.com Photocatalysis, for example, offers a green alternative for constructing nitrogen-containing heterocycles by using light to activate molecules, often under mild conditions. rsc.org Exploring photo-induced reactions for the synthesis of the quinoline (B57606) or naphthamide precursors could lead to more environmentally benign pathways. rsc.org Another promising avenue is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, potentially in greener solvents like water. researchgate.net

The development of one-pot, multicomponent reactions (MCRs) represents another important goal. MCRs, where multiple starting materials react in a single step to form a complex product, are inherently more efficient and generate less waste. nih.gov Designing an MCR for this compound would streamline its production and make it more accessible for further research and application.

| Green Chemistry Approach | Potential Application in Synthesis | Key Advantages |

| Microwave-Assisted Synthesis | Accelerate the coupling of the quinoline and naphthamide moieties. researchgate.net | Reduced reaction time, lower energy consumption, potentially cleaner reactions. researchgate.net |

| Photocatalysis | Synthesize the core heterocyclic structures using light as an energy source. rsc.org | Mild reaction conditions, high atom economy, use of renewable energy. rsc.org |

| Multicomponent Reactions (MCRs) | Combine the building blocks of this compound in a single synthetic operation. nih.gov | Increased efficiency, reduced waste, operational simplicity. |

| Use of Greener Solvents | Replace traditional volatile organic compounds with water or supercritical CO2. thepharmajournal.com | Reduced environmental impact and toxicity. researchgate.netthepharmajournal.com |

Expanding the Scope of Mechanistic Investigations at the Molecular Level

A deep understanding of how this compound interacts with its environment and biological targets at the molecular level is crucial for its rational design and application. Future research should employ a combination of advanced computational and experimental techniques to elucidate these mechanisms.

Computational modeling, using methods like density functional theory (DFT) within an ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) scheme, can provide detailed insights into reaction pathways, such as isomerization or binding events. researchgate.net For instance, such studies could model the interaction of this compound with the active site of a target enzyme, revealing the key intermolecular forces—like hydrogen bonding or ionic interactions—that govern binding affinity and specificity. nih.gov This approach has been successfully used to understand the binding of indenoisoquinoline inhibitors to Topoisomerase I and could be adapted for this compound. nih.gov

Mechanistic studies should also investigate the compound's potential to generate reactive oxygen species (ROS) or participate in other cellular signaling pathways, as has been studied for related naphthoquinone structures. nih.gov Understanding these fundamental processes is essential to predict both the therapeutic potential and possible off-target effects.

Development of this compound as a Platform for Functional Materials

The rigid, aromatic structure of this compound makes it an attractive scaffold for the development of novel functional materials. Quinoline and naphthalene (B1677914) derivatives are known components in organic electronics, sensors, and photoluminescent materials.